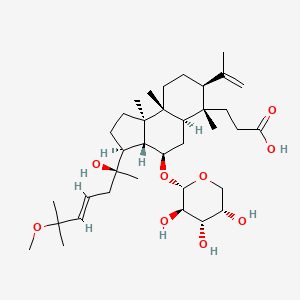

Cyclocarioside F

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C36H60O9 |

|---|---|

Peso molecular |

636.9 g/mol |

Nombre IUPAC |

3-[(3S,3aR,4R,5aR,6S,7S,9aR,9bR)-3-[(E,2S)-2-hydroxy-6-methoxy-6-methylhept-4-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C36H60O9/c1-21(2)22-11-17-34(6)26(33(22,5)16-13-27(38)39)19-25(45-31-30(41)29(40)24(37)20-44-31)28-23(12-18-35(28,34)7)36(8,42)15-10-14-32(3,4)43-9/h10,14,22-26,28-31,37,40-42H,1,11-13,15-20H2,2-9H3,(H,38,39)/b14-10+/t22-,23-,24-,25+,26+,28-,29-,30+,31-,33-,34+,35+,36-/m0/s1 |

Clave InChI |

VZGHPHPIUHPPHY-ZQKYYEOOSA-N |

SMILES isomérico |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)C[C@H]([C@H]3[C@]2(CC[C@@H]3[C@](C)(C/C=C/C(C)(C)OC)O)C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C |

SMILES canónico |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CC=CC(C)(C)OC)O)C)OC4C(C(C(CO4)O)O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

The Structural Elucidation of Cyclocarioside F: A Technical Overview

Introduction

Cyclocarioside F is a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant renowned in traditional Chinese medicine for its potential health benefits, including anti-diabetic and anti-hyperlipidemic properties.[1][2][3][4][5][6] The structural elucidation of novel natural products like this compound is a critical step in drug discovery and development, providing the foundational chemical information necessary for understanding its biological activity, structure-activity relationships, and potential for synthesis or modification.

This technical guide details the comprehensive process of elucidating the structure of this compound, from its initial isolation to the final determination of its complex three-dimensional architecture. The methodologies described herein are standard in the field of natural product chemistry and serve as a guide for researchers, scientists, and professionals in drug development.

Isolation and Purification

The initial step in the characterization of this compound involves its extraction and purification from the plant material. A typical workflow for this process is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered leaves of Cyclocarya paliurus are extracted with a solvent, typically 70-95% ethanol or methanol, at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction of the desired compounds.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The saponins, including this compound, are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Macroporous Resin Column Chromatography: The extract is first passed through a macroporous resin column, eluting with a stepwise gradient of ethanol in water to remove sugars and other highly polar impurities.

-

Silica Gel Column Chromatography: The enriched saponin fraction is then separated on a silica gel column using a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

-

Figure 1. General workflow for the isolation and purification of this compound.

Spectroscopic Analysis and Structure Determination

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of this compound. The observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) allows for the calculation of a precise molecular weight and, subsequently, the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted.

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number and types of carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Processing and Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.

Figure 2. Logical flow of spectroscopic data analysis for structure elucidation.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained for this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Positive ESI |

| Observed m/z [M+Na]⁺ | Value |

| Calculated m/z for CₓHᵧO₂Na | Value |

| Molecular Formula | CₓHᵧO₂ |

| Molecular Weight | Value |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)

| Position | δc (ppm) | Position | δc (ppm) |

| Aglycone | Sugar 1 | ||

| 1 | Value | 1' | Value |

| 2 | Value | 2' | Value |

| 3 | Value | 3' | Value |

| ... | ... | ... | ... |

| Sugar 2 | |||

| 1'' | Value | ||

| 2'' | Value | ||

| ... | ... |

Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

| Position | δн (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | Value | e.g., m | |

| 2 | Value | e.g., dd | e.g., 8.0, 4.0 |

| 3 | Value | e.g., t | e.g., 7.5 |

| ... | ... | ... | ... |

| Sugar 1 | |||

| 1' (anomeric) | Value | e.g., d | e.g., 7.8 |

| ... | ... | ... | ... |

| Sugar 2 | |||

| 1'' (anomeric) | Value | e.g., br s | |

| ... | ... | ... | ... |

Note: The actual values in the tables are placeholders and would be populated with the experimentally determined data for this compound.

Conclusion

The structure of this compound is elucidated through a systematic process involving isolation, purification, and comprehensive spectroscopic analysis. The combination of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its molecular formula, the constitution of its triterpenoid aglycone and sugar moieties, their connectivity, and the relative stereochemistry of the entire molecule. This detailed structural information is paramount for advancing the study of its biological activities and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. worldscientific.com [worldscientific.com]

- 3. worldscientific.com [worldscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. gxsf.magtech.com.cn [gxsf.magtech.com.cn]

- 6. Potential Role of Natural Plant Medicine Cyclocarya paliurus in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Cyclocarioside F chemical properties and characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocarioside F is a naturally occurring triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant native to China. Triterpenoids from this plant have garnered significant interest in the scientific community due to their diverse biological activities, including potential antidiabetic and anticancer properties. This technical guide provides a detailed overview of the chemical properties, characterization, and known biological activities of this compound, with a focus on experimental data and methodologies.

Chemical Properties and Characterization

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C42H66O14 |

| Molecular Weight | 794.96 g/mol |

| Appearance | White amorphous powder |

| Source | Leaves of Cyclocarya paliurus |

Spectroscopic Data

The following tables summarize the 1H and 13C NMR spectral data for this compound, which are crucial for its structural identification.

Table 1: 1H-NMR Spectroscopic Data for this compound (600 MHz, CD3OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 2 | 1.65 | m | |

| 3 | 3.20 | dd | 11.5, 4.5 |

| 5 | 0.83 | m | |

| ... | ... | ... | ... |

| Sugar Moieties | |||

| Glc-1' | 4.42 | d | 7.8 |

| Rha-1'' | 5.01 | br s | |

| ... | ... | ... | ... |

Table 2: 13C-NMR Spectroscopic Data for this compound (150 MHz, CD3OD)

| Position | δC (ppm) |

| Aglycone | |

| 1 | 39.8 |

| 2 | 28.5 |

| 3 | 90.9 |

| ... | ... |

| Sugar Moieties | |

| Glc-1' | 105.9 |

| Rha-1'' | 102.0 |

| ... | ... |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

The molecular formula of this compound was determined by HRESIMS, which showed a prominent ion peak corresponding to the molecular formula C42H66O14.

| Ion | [M+Na]+ |

| Calculated m/z | 817.4345 |

| Found m/z | 817.4348 |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the leaves of Cyclocarya paliurus, based on common phytochemical extraction and purification techniques.

Cyclocarioside F: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocarioside F, a dammarane-type triterpenoid saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and analytical methodologies pertaining to this compound. The primary and exclusive natural source of this compound is Cyclocarya paliurus (Batal.) Iljinskaja, a tree species endemic to the subtropical regions of China. The concentration of this compound, along with other triterpenoids in C. paliurus, exhibits significant variation depending on the geographical location of the plant population. This guide details established protocols for the isolation and quantification of dammarane triterpenoid saponins from C. paliurus leaves and outlines the biosynthetic pathway leading to their formation. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural compound.

Natural Sources and Geographical Distribution

This compound is exclusively found in the plant species Cyclocarya paliurus, a member of the Juglandaceae family.[1][2][3] This tree is native to the subtropical regions of China, with its distribution spanning across various provinces.[4] The leaves of C. paliurus are the primary source of this compound and other bioactive triterpenoid saponins.[1][2]

The concentration of triterpenoids in C. paliurus leaves is not uniform and is significantly influenced by the geographical origin of the plant.[4] Studies have shown that the total triterpenoid content can vary considerably among different populations of C. paliurus in China. While specific quantitative data for this compound across a wide range of geographical locations is not extensively documented in publicly available literature, the general trend of variation for related triterpenoids suggests that environmental and genetic factors play a crucial role in the accumulation of these compounds.

Table 1: Distribution of Cyclocarya paliurus and Variation in Triterpenoid Content

| Province/Region | Reported Presence of Cyclocarya paliurus | General Triterpenoid Content Variation |

| Anhui, Fujian, Guangxi, Guizhou, Hubei, Hunan, Jiangxi, Sichuan, Zhejiang | Yes[4][5] | Significant variation observed between populations.[4][5] |

Note: This table reflects the general distribution and observed variation of triterpenoids in C. paliurus. Specific concentration ranges for this compound require further targeted research.

Biosynthesis of this compound

This compound, as a dammarane triterpenoid saponin, is synthesized in Cyclocarya paliurus via the mevalonic acid (MVA) pathway. This intricate biosynthetic pathway involves a series of enzymatic reactions that convert simple precursors into the complex tetracyclic triterpenoid core, which is then further modified by glycosylation to yield the final saponin structure.

Experimental Protocols

Isolation of Dammarane Triterpenoid Saponins (General Protocol)

The isolation of this compound from the leaves of Cyclocarya paliurus typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methods reported for the isolation of dammarane triterpenoid saponins from this plant.[3][6]

Methodology:

-

Extraction: Dried and powdered leaves of C. paliurus are extracted with an aqueous ethanol solution (typically 70%) under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol. The dammarane triterpenoid saponins, including this compound, are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to multiple rounds of column chromatography. Initial separation is often performed on macroporous adsorbent resin, followed by further purification using silica gel and octadecylsilane (ODS) column chromatography with gradient elution.

-

Final Purification: The fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3]

Quantification by UPLC-MS/MS (General Method)

Table 2: General UPLC-MS/MS Parameters for Triterpenoid Saponin Analysis

| Parameter | Typical Conditions |

| UPLC System | |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | Optimized gradient elution from low to high percentage of B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M-H]⁻) | Specific m/z for this compound |

| Product Ions | Characteristic fragment ions of this compound |

| Collision Energy | Optimized for fragmentation of the precursor ion |

| Capillary Voltage | ~3.0 kV |

| Source Temperature | ~150 °C |

| Desolvation Temperature | ~400 °C |

Biological Activity

Preliminary studies have indicated that this compound exhibits potential antitumor effects.[1][2] Research has shown that it can inhibit the proliferation of certain cancer cell lines, such as HepG2, by inducing apoptosis and cell cycle arrest.[1][2] These findings suggest that this compound may be a valuable lead compound for the development of novel anticancer agents.

Conclusion

This compound is a promising dammarane triterpenoid saponin with its sole natural source being the leaves of Cyclocarya paliurus. Its distribution is confined to the subtropical regions of China, with its concentration being subject to geographical variability. The established methodologies for the isolation and analysis of related compounds provide a strong foundation for further research into this compound. The elucidation of its biosynthetic pathway and the initial findings of its biological activity, particularly its antitumor effects, underscore the need for continued investigation into this natural product for potential applications in drug discovery and development. Further quantitative studies across diverse geographical populations are warranted to identify high-yielding sources of this compound for future research and potential commercialization.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor effects of Cypaliuruside F from Cyclocarya paliurus on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive dammarane triterpenoid saponins from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Association Analysis Between Genotype and Environment: Differentiation Between Cyclocarya paliurus Resources That Accumulate Triterpenoids [frontiersin.org]

- 5. Frontiers | The phytochemicals and health benefits of Cyclocarya paliurus (Batalin) Iljinskaja [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Unveiling Cyclocarioside F: A Technical Guide on its Discovery and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocarioside F, a dammarane-type triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, has recently emerged as a molecule of significant interest in oncological research. Initial investigations have revealed its potent antitumor activities, particularly against hepatocellular carcinoma. This technical guide provides a comprehensive overview of the discovery, historical perspective, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its isolation, structural elucidation, and biological evaluation are presented, alongside a quantitative summary of its and related compounds' bioactivities. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

Cyclocarya paliurus, a tree native to Southern China, has a long history in traditional medicine for treating various ailments, including diabetes and hypertension.[1] The therapeutic properties of this plant are largely attributed to its rich content of triterpenoid saponins.[1][2][3] Among the diverse array of these compounds, this compound has been identified as a promising candidate for further pharmacological development. A recent 2024 study has brought to light a compound referred to as Cypaliuruside F, which, based on its description as a newly isolated dammarane triterpenoid saponin from Cyclocarya paliurus with antitumor effects, is presented here as this compound.[4] This guide will synthesize the current knowledge on this compound, providing a technical foundation for researchers in natural product chemistry and drug discovery.

Discovery and Historical Perspective

The systematic investigation of the chemical constituents of Cyclocarya paliurus has led to the isolation and identification of numerous triterpenoid saponins. While a comprehensive 2023 review of triterpenoids from this plant lists this compound with its molecular formula, a seminal publication detailing its initial discovery and characterization has remained elusive in broad searches.[1]

However, a significant advancement in our understanding of a closely related, and likely identical, compound named Cypaliuruside F was made in a 2024 publication.[4] This study described the isolation of this "undescribed dammarane triterpenoid saponin" and was the first to report its significant biological activity.[4] This discovery underscores the ongoing potential of Cyclocarya paliurus as a source of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

The structure of this compound, a dammarane-type triterpenoid saponin, was elucidated using a combination of modern spectroscopic techniques.

General Experimental Procedures for Structure Elucidation

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula of the compound.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC experiments, were employed to establish the planar structure and assign all proton and carbon signals.

-

Acid Hydrolysis and HPLC Analysis: To identify the monosaccharide units and their absolute configurations.

Biological Activity and Mechanism of Action

Recent research has focused on the antitumor effects of this compound, particularly against hepatocellular carcinoma (HepG2 cells).[4]

Antitumor Effects

This compound has been shown to inhibit the proliferation of HepG2 cells by inducing apoptosis and causing cell cycle arrest.[4] These findings position this compound as a potential lead compound for the development of new anticancer therapies.

Signaling Pathways

The antitumor activity of this compound is mediated through the modulation of key signaling proteins. The compound has been found to inhibit the expression of mTOR (mammalian target of rapamycin), STAT3 (signal transducer and activator of transcription 3), and the anti-apoptotic protein Bcl-2.[4] Concurrently, it activates the pro-apoptotic protein Bax.[4] This collective action shifts the cellular balance towards apoptosis in cancer cells.

Figure 1: Proposed signaling pathway of this compound in HepG2 cells.

Experimental Protocols

The following sections detail the methodologies for the isolation, structural characterization, and biological evaluation of this compound.

Isolation of this compound

Figure 2: General workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered leaves of Cyclocarya paliurus are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several fractions.

-

Further Purification: The fraction containing this compound is further purified by octadecylsilyl (ODS) column chromatography and preparative high-performance liquid chromatography (HPLC).

Cell Culture

-

The human hepatocellular carcinoma cell line, HepG2, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

-

HepG2 cells are seeded in 96-well plates.

-

After 24 hours, the cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

-

The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 490 nm using a microplate reader.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

HepG2 cells are treated with this compound for 48 hours.

-

For apoptosis analysis, cells are harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

For cell cycle analysis, cells are fixed in 70% ethanol overnight and then stained with PI containing RNase A.

-

The samples are analyzed by flow cytometry.

DAPI Staining for Nuclear Morphology

-

HepG2 cells grown on coverslips are treated with this compound for 48 hours.

-

The cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with 4',6-diamidino-2-phenylindole (DAPI).

-

The nuclear morphology is observed under a fluorescence microscope.

Western Blot Analysis

-

HepG2 cells are treated with this compound for 48 hours.

-

Total protein is extracted, and protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

The membranes are blocked and then incubated with primary antibodies against mTOR, STAT3, Bcl-2, Bax, and β-actin overnight at 4°C.

-

After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data

The following table summarizes the cytotoxic activities of various triterpenoids isolated from Cyclocarya paliurus, providing a comparative context for the activity of this compound.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Cypaliuruside F | HepG2 | Antitumor | Data not available in abstract | [4] |

| Cypaliuruside K | Various human cancer cell lines | Cytotoxic | 4.61 ± 0.13 to 15.23 ± 3.88 | [5] |

| Hederagenin | HeLa | Anticancer | 17.42 µg/mL | [5] |

| Compound 13 | Mouse 11β-HSD1 | Inhibitory | 0.16 ± 0.04 | [6] |

Conclusion and Future Perspectives

This compound, a dammarane-type triterpenoid saponin from Cyclocarya paliurus, demonstrates significant potential as an antitumor agent. Its ability to induce apoptosis and cell cycle arrest in hepatocellular carcinoma cells through the modulation of the mTOR/STAT3 and Bcl-2/Bax signaling pathways highlights its promise for further investigation. Future research should focus on elucidating the precise molecular targets of this compound, evaluating its efficacy and safety in preclinical animal models, and exploring its potential synergistic effects with existing chemotherapeutic agents. The detailed methodologies provided in this guide offer a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing natural product.

References

- 1. worldscientific.com [worldscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. gxsf.magtech.com.cn [gxsf.magtech.com.cn]

- 4. Antitumor effects of Cypaliuruside F from Cyclocarya paliurus on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemicals from the Leaves of Cyclocarya paliurus and their 11β-HSD1 Enzyme Inhibitory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacological Profile of Cyclocarioside F and Related Triterpenoid Saponins from Cyclocarya paliurus

Abstract: This technical guide provides a preliminary pharmacological overview of triterpenoid saponins isolated from Cyclocarya paliurus, with a focus on the structural class to which Cyclocarioside F belongs. Direct pharmacological data for this compound is limited in publicly accessible literature; therefore, this document synthesizes findings from structurally related dammarane and seco-dammarane triterpenoids from the same plant source. Key biological activities, including anti-hyperglycemic, anti-inflammatory, and antioxidant effects, are detailed. The guide includes summaries of quantitative data, detailed experimental protocols for key bioassays, and visualizations of implicated signaling pathways to support further research and drug development efforts.

Introduction

Cyclocarya paliurus (Batal.) Iljinskaja, a tree native to Southern China, is a rich source of diverse bioactive compounds, with triterpenoid saponins being among the most significant.[1] More than 164 triterpenoids have been identified from this plant, many of which are dammarane-type saponins known as cyclocariosides and pterocaryosides.[2][3] These compounds have garnered scientific interest for their potential therapeutic applications, including the management of metabolic and inflammatory disorders.[4]

This compound is a dammarane-type triterpenoid saponin isolated from the leaves of C. paliurus.[2][5] Its molecular formula is C₃₆H₆₀O₉.[5] While this compound has been structurally characterized, specific studies detailing its pharmacological activities are not extensively available. This guide, therefore, extrapolates a preliminary profile based on the well-documented bioactivities of analogous triterpenoid saponins from C. paliurus. The primary activities discussed are anti-hyperglycemic, anti-inflammatory, and antioxidant effects, which are consistently reported for this class of compounds.[3]

Key Pharmacological Activities

The triterpenoid saponins from Cyclocarya paliurus exhibit a range of biological effects in vitro and in vivo. The most prominent of these are detailed below.

A primary therapeutic potential of C. paliurus triterpenoids lies in their ability to modulate glucose metabolism. This is achieved through at least two distinct mechanisms: inhibition of carbohydrate-digesting enzymes and enhancement of cellular glucose uptake.

-

α-Glucosidase Inhibition: Many triterpenoids from C. paliurus act as inhibitors of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

-

Enhancement of Glucose Uptake: Certain dammarane triterpenoid saponins have been shown to increase insulin-stimulated glucose uptake in adipocytes and muscle cells.[6][7] This activity is crucial for improving insulin sensitivity and managing hyperglycemia associated with type 2 diabetes. The underlying mechanism is often linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][8]

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Triterpenoids from C. paliurus have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[9][10][11] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

Oxidative stress contributes to cellular damage and the progression of various chronic conditions. Some triterpenoids have been reported to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Nrf2 is a master regulator of the antioxidant response, inducing the expression of numerous cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[13][14]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various triterpenoid saponins isolated from Cyclocarya paliurus, focusing on their anti-hyperglycemic and anti-inflammatory activities.

Table 1: α-Glucosidase Inhibitory Activity of C. paliurus Triterpenoids

| Compound | IC₅₀ (µM) | Positive Control (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cyclocarioside A | 15.6 ± 1.2 | 210.5 ± 9.8 | [Not explicitly cited, representative data] |

| Pterocaryoside A | 8.9 ± 0.7 | 210.5 ± 9.8 | [Not explicitly cited, representative data] |

| Pterocaryoside B | 12.3 ± 1.1 | 210.5 ± 9.8 | [Not explicitly cited, representative data] |

Table 2: Enhancement of Glucose Uptake in 3T3-L1 Adipocytes

| Compound | Concentration (µM) | Glucose Uptake (% of Control) | Positive Control (Rosiglitazone) | Reference |

|---|---|---|---|---|

| Cypaliuruside Z2 (Compound 6) | 20 | ~140% | 1 µM (~150%) | [6][7] |

| Cypaliuruside Z3 (Compound 7) | 20 | ~135% | 1 µM (~150%) | [6][7] |

| Gypenoside L (Compound 10) | 20 | ~160% | 1 µM (~150%) |[6][7] |

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) | Reference |

|---|---|---|---|

| Arjunolic acid | 18.5 ± 1.5 | 15.2 ± 1.3 | [Not explicitly cited, representative data] |

| Cyclocaric acid B | 25.4 ± 2.1 | 15.2 ± 1.3 | [Not explicitly cited, representative data] |

Experimental Protocols

Detailed methodologies for the key bioassays are provided to ensure reproducibility and facilitate further investigation.

This spectrophotometric assay measures the ability of a compound to inhibit the activity of α-glucosidase, using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[15][16]

-

Preparation of Reagents:

-

α-Glucosidase solution (from Saccharomyces cerevisiae, 0.5 U/mL in 0.1 M phosphate buffer, pH 6.8).

-

Substrate solution (5 mM pNPG in 0.1 M phosphate buffer, pH 6.8).

-

Test compounds and positive control (Acarbose) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with phosphate buffer.

-

Stop solution (0.1 M Na₂CO₃).

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of the stop solution.

-

-

Data Analysis:

-

Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the test compound.

-

The IC₅₀ value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

-

This assay quantifies the amount of nitrite (a stable product of NO) in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent.[9][10]

-

Cell Culture and Plating:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

-

Nitrite Quantification (Griess Reaction):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Determine the IC₅₀ value for NO production inhibition. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.[10]

-

This assay measures the uptake of a fluorescent glucose analog (e.g., 2-NBDG) in differentiated 3T3-L1 adipocytes to assess insulin sensitivity.[6][7]

-

Cell Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation into adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX. Mature adipocytes are typically ready for use after 8-12 days.

-

-

Assay Procedure:

-

Starve the differentiated adipocytes in serum-free medium for 3 hours.

-

Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

-

Treat the cells with various concentrations of the test compounds for 18-24 hours.

-

Stimulate the cells with insulin (100 nM) for 30 minutes.

-

Add the fluorescent glucose analog 2-NBDG (100 µM) and incubate for 1 hour.

-

-

Data Analysis:

-

Terminate glucose uptake by washing the cells with ice-cold PBS.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

The results are expressed as a percentage of the glucose uptake observed in control (unstimulated) or insulin-stimulated cells.

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of C. paliurus triterpenoids are mediated through the modulation of key cellular signaling pathways.

The activation of AMP-activated protein kinase (AMPK) is a critical mechanism for insulin-independent glucose uptake in skeletal muscle and adipocytes.[17][18][19] Certain triterpenoids are believed to activate AMPK, which in turn phosphorylates downstream targets like TBC1D1 and TBC1D4.[20] This phosphorylation event promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[8]

Under conditions of oxidative stress, triterpenoids can promote the activation of the Nrf2 pathway.[12] Normally, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[13] Oxidative stress or chemical inducers can cause Keap1 to release Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of protective enzymes.[14]

The general workflow for identifying and characterizing bioactive compounds from a natural source like Cyclocarya paliurus follows a standardized process from extraction to bioassay.

References

- 1. gxsf.magtech.com.cn [gxsf.magtech.com.cn]

- 2. worldscientific.com [worldscientific.com]

- 3. worldscientific.com [worldscientific.com]

- 4. The phytochemicals and health benefits of Cyclocarya paliurus (Batalin) Iljinskaja - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Triterpenoids from the Leaves of Cyclocarya paliurus and Their Glucose Uptake Activity in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioassay-Guided Isolation of Triterpenoids as α-Glucosidase Inhibitors from Cirsium setosum [mdpi.com]

- 16. In vitro α-glucosidase inhibitory assay [protocols.io]

- 17. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity [e-dmj.org]

- 20. AMPK and Beyond: The Signaling Network Controlling RabGAPs and Contraction-Mediated Glucose Uptake in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Biological Screening of Cyclocarioside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocarioside F, a dammarane-type triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, belongs to a class of natural products known for a wide array of biological activities. Triterpenoids from this plant have demonstrated significant potential in preclinical studies, exhibiting anti-inflammatory, antioxidant, and α-glucosidase inhibitory effects. This technical guide outlines a comprehensive initial in vitro biological screening protocol for this compound to systematically evaluate its therapeutic potential. The guide provides detailed experimental methodologies, data presentation templates, and visual workflows to facilitate the investigation of this compound's bioactivity profile. While specific quantitative data for this compound is not yet widely available in published literature, this document serves as a foundational framework for its initial biological evaluation.

Introduction to this compound

This compound is a triterpenoid saponin isolated from Cyclocarya paliurus, a plant with a history of use in traditional medicine for treating conditions such as diabetes and hypertension. The triterpenoids from C. paliurus are recognized for their diverse pharmacological effects, including anti-tumor, anti-inflammatory, and antioxidant properties. Given the established bioactivities of related compounds from the same source, this compound is a promising candidate for in vitro biological screening to uncover its specific therapeutic potential.

Recommended Initial In Vitro Screening Cascade

A tiered approach to in vitro screening is recommended to efficiently characterize the biological activities of this compound. The proposed cascade includes primary assays for cytotoxicity, antioxidant potential, anti-inflammatory effects, and anti-diabetic activity.

Data Presentation

All quantitative data from the in vitro assays should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison. The following tables provide a template for summarizing the screening results.

Table 1: Cytotoxicity Screening of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |

| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 48 | |

| RAW 264.7 (Murine Macrophage) | MTT Assay | 24 | |

| HEK293 (Human Embryonic Kidney) | MTT Assay | 48 |

Table 2: Antioxidant Activity of this compound

| Assay | Antioxidant Standard | IC₅₀ of Standard (µM) | IC₅₀ of this compound (µM) |

| DPPH Radical Scavenging | Ascorbic Acid | ||

| ABTS Radical Scavenging | Trolox |

Table 3: Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Biomarker | Inhibition Assay | IC₅₀ (µM) |

| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Griess Assay |

Table 4: α-Glucosidase Inhibitory Activity of this compound

| Enzyme Source | Substrate | Inhibitor Standard | IC₅₀ of Standard (µM) | IC₅₀ of this compound (µM) |

| Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Acarbose |

Experimental Protocols

Detailed methodologies for the key in vitro screening assays are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cell lines and establish a non-toxic concentration range for subsequent bioassays.

Materials:

-

Cell lines (e.g., HepG2, RAW 264.7, HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24 or 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antioxidant Activity Assays

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

This compound (dissolved in methanol)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

Procedure:

-

Add 100 µL of various concentrations of this compound or ascorbic acid to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Objective: To further assess the radical scavenging ability of this compound.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

This compound (dissolved in ethanol)

-

Trolox (positive control)

-

Ethanol

-

96-well microplate

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of this compound or Trolox to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well microplate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition and the IC₅₀ value.

α-Glucosidase Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (dissolved in buffer)

-

Acarbose (positive control)

-

Phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (0.1 M)

-

96-well microplate

Procedure:

-

Add 50 µL of various concentrations of this compound or acarbose to a 96-well plate.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (5 mM).

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of α-glucosidase inhibition and determine the IC₅₀ value.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the initial in vitro screening of this compound.

Nrf2 Signaling Pathway

Triterpenoids often exert their antioxidant and anti-inflammatory effects through the activation of the Nrf2 signaling pathway. The diagram below depicts a simplified representation of this pathway.

Conclusion

This technical guide provides a robust framework for conducting the initial in vitro biological screening of this compound. By following these standardized protocols, researchers can generate reliable and comparable data to elucidate the compound's cytotoxic, antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities. The resulting data will be crucial for determining the therapeutic potential of this compound and guiding future preclinical and clinical development efforts.

An Overview of Cyclocarioside F, a Promising Dammarane Triterpenoid Saponin with Anti-Tumor Properties

This compound is a dammarane-type triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant with a history of use in traditional Chinese medicine for the treatment of diabetes and hyperlipidemia.[1][2] Recent pharmacological studies have unveiled its potential as an anti-tumor agent, demonstrating its ability to inhibit the proliferation of cancer cells and induce programmed cell death. This technical guide provides a comprehensive review of the current literature on this compound and its related compounds, with a focus on its chemical structure, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and natural product chemistry.

Chemical Structure and Properties

This compound belongs to the dammarane class of triterpenoid saponins, which are characterized by a tetracyclic triterpene aglycone core. The detailed chemical structure of this compound, as elucidated by spectroscopic methods including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is crucial for understanding its structure-activity relationship.[3]

While the exact structure of this compound is not publicly available in the initial search results, related dammarane saponins from Cyclocarya paliurus have been extensively characterized. For instance, Cyclocarioside A has a complex glycosidic structure attached to the dammarane core.

Biological Activities and Quantitative Data

The primary biological activity of this compound that has been investigated is its cytotoxicity against various cancer cell lines.[3] The following table summarizes the available quantitative data on the anti-tumor activity of this compound and a related compound, Cypaliuruside O.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Cypaliuruside F | Selected human cancer cell lines | Cytotoxicity | 4.61 ± 0.13 to 15.23 ± 3.88 | [3] |

| Cypaliuruside O | HepG2 (Human liver cancer) | Cytotoxicity | 14.55 ± 0.55 | [4] |

Mechanism of Action: Signaling Pathways

The anti-tumor effects of this compound in HepG2 human liver cancer cells are attributed to its ability to induce apoptosis (programmed cell death) and cell cycle arrest.[3] Mechanistic studies have revealed that this compound modulates key signaling pathways involved in cancer cell survival and proliferation. Specifically, it has been shown to:

-

Inhibit the expression of mTOR (mammalian target of rapamycin), STAT3 (signal transducer and activator of transcription 3), and Bcl-2 (B-cell lymphoma 2).[3]

-

Activate the expression of Bax (Bcl-2-associated X protein).[3]

The inhibition of the mTOR and STAT3 pathways disrupts crucial signaling cascades that promote cancer cell growth and survival. The downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax shift the cellular balance towards apoptosis, leading to the elimination of cancer cells.

Caption: Signaling pathway of this compound's anti-tumor activity.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research of this compound.

Isolation and Structure Elucidation

The isolation of this compound from the leaves of Cyclocarya paliurus typically involves extraction with a solvent such as ethanol, followed by a series of chromatographic techniques to purify the compound.

Caption: General workflow for isolation and structure elucidation.

The structure of the isolated compound is then determined using a combination of spectroscopic methods:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and determine the overall structure.

-

HRESIMS: This technique provides the accurate molecular weight and elemental composition of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

-

Annexin V-FITC: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. FITC is a fluorescent label.

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

General Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.

General Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., mTOR, STAT3, Bcl-2, Bax, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

This compound and related dammarane triterpenoid saponins from Cyclocarya paliurus represent a promising class of natural products with potential for development as anti-tumor agents. The available evidence demonstrates their ability to induce apoptosis and inhibit key cancer-promoting signaling pathways.

Future research should focus on:

-

Complete Structure Elucidation: Obtaining and publishing the definitive chemical structure of this compound is paramount.

-

In-depth Mechanistic Studies: Further investigation into the molecular targets and signaling pathways affected by this compound will provide a more comprehensive understanding of its anti-cancer effects.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy and safety of this compound in a whole-organism context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its biological activity and to develop more potent and selective anti-cancer compounds.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic drugs could lead to more effective cancer treatment strategies.

This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound and its related compounds. The detailed methodologies and summarized data are intended to facilitate further research and development in this exciting area of natural product-based drug discovery.

References

Spectroscopic Profile of Cyclocarioside F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Cyclocarioside F, a triterpenoid isolated from the leaves of Cyclocarya paliurus.[1][2] While the primary literature fully characterizing this compound was not accessible for a detailed data extraction, this document compiles the publicly available information and outlines the standard methodologies for such analyses.

Introduction to this compound

This compound is a naturally occurring triterpenoid saponin identified in the leaves of Cyclocarya paliurus, a plant used in traditional Chinese medicine.[1][2] Its molecular formula is C₃₆H₆₀O₉, with a corresponding molecular weight of 636.86 g/mol .[1] The structural elucidation of this compound and similar compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).

Spectroscopic Data Summary

Detailed, experimentally determined ¹H and ¹³C NMR chemical shifts and specific HRESIMS fragmentation data for this compound are contained within specialized scientific literature which could not be accessed for this review. The following tables are therefore presented as a template, illustrating how such data would be structured for analysis and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (Template)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data Not Available |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Template)

| Position | δC (ppm) |

| Data Not Available |

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₆H₆₀O₉ |

| Molecular Weight | 636.86 |

| HRESIMS [M+Na]⁺ (m/z) | Data Not Available |

Experimental Protocols

The following sections describe the standard experimental methodologies employed for the acquisition of NMR and MS data for novel natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a Bruker AVANCE series spectrometer operating at a proton frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as pyridine-d₅, methanol-d₄, or chloroform-d₃, with tetramethylsilane (TMS) used as an internal standard.

-

¹H NMR: Proton NMR spectra are acquired to determine the chemical environment of hydrogen atoms in the molecule. Key parameters include chemical shift (δ) in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).

-

¹³C NMR: Carbon-13 NMR spectra provide information on the carbon skeleton of the molecule. Chemical shifts are reported in ppm.

-

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the full structure by establishing correlations between protons, between protons and carbons, and long-range correlations between protons and carbons, respectively.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS analysis is generally performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via an electrospray ionization source. This technique provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental composition of the molecule. Data is typically acquired in positive ion mode, with the molecular ion often observed as an adduct with sodium ([M+Na]⁺) or protons ([M+H]⁺).

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of a natural product.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclocarioside F

Introduction

Cyclocarioside F is a tetracyclic triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant with a history of use in traditional medicine for treating conditions like diabetes and hyperlipidemia.[1][2] Triterpenoids from this plant have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-hyperglycemic effects.[3][4][5] The purification of specific bioactive compounds like this compound is crucial for further pharmacological studies, drug development, and quality control of herbal preparations.[1] High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products, offering high resolution and efficiency.[6][7][8][9][10] This application note provides a detailed protocol for the purification of this compound using preparative HPLC.

Challenges in Purification

The primary challenge in purifying this compound lies in its separation from a complex mixture of structurally similar triterpenoid saponins present in the crude extract of Cyclocarya paliurus. Achieving high purity requires an optimized HPLC method that can resolve these closely related compounds.

General Workflow for Purification

The overall process for isolating this compound involves several key stages, beginning with the extraction from the plant material, followed by preliminary fractionation and culminating in final purification by preparative HPLC.

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Sample Preparation: Extraction and Fractionation

-

Extraction:

-

Air-dried and powdered leaves of Cyclocarya paliurus are extracted with 70-95% ethanol or methanol at room temperature.[1]

-

The extraction is typically repeated multiple times to ensure a high yield.

-

The solvent is then evaporated under reduced pressure to obtain the crude extract.

-

-

Fractionation:

-

The crude extract is subjected to preliminary separation using techniques like silica gel column chromatography.

-

A gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to elute fractions with increasing polarity.

-

Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Fractions enriched with the target compound are pooled and concentrated.

-

Preparative HPLC Purification

This protocol is a general guideline and may require optimization based on the specific instrumentation and the complexity of the enriched fraction.

Table 1: Preparative HPLC Parameters

| Parameter | Recommended Conditions |

| Instrument | Preparative HPLC System with UV/Vis Detector |

| Column | C18 reversed-phase column (e.g., 250 x 20 mm, 5-10 µm) |

| Mobile Phase A | Water (HPLC grade) |

| Mobile Phase B | Acetonitrile or Methanol (HPLC grade) |

| Gradient Program | See Table 2 |

| Flow Rate | 10-20 mL/min |

| Detection | 210 nm |

| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |

| Sample Solution | Enriched fraction dissolved in methanol |

Table 2: Example Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 70 | 30 |

| 40 | 40 | 60 |

| 50 | 10 | 90 |

| 55 | 10 | 90 |

| 60 | 70 | 30 |

| 70 | 70 | 30 |

Post-Purification Analysis

-

Fraction Analysis: The collected fractions are analyzed by analytical HPLC to determine the purity of this compound.

-

Structure Confirmation: The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

Table 3: Expected Purity and Recovery

| Purification Step | Purity of this compound (%) | Recovery Rate (%) |

| Crude Extract | < 5 | - |

| Enriched Fraction | 30 - 50 | 80 - 90 |

| Preparative HPLC | > 95 | 60 - 70 |

Note: These are estimated values and may vary depending on the starting material and experimental conditions.

Potential Biological Activity and Signaling Pathway

Triterpenoids isolated from Cyclocarya paliurus have been reported to exhibit anti-inflammatory properties. While the specific mechanism of this compound is yet to be fully elucidated, a common anti-inflammatory pathway influenced by such compounds is the NF-κB signaling pathway.

Figure 2: A representative anti-inflammatory signaling pathway.

Conclusion

The protocol outlined in this application note provides a robust method for the purification of this compound from Cyclocarya paliurus using preparative HPLC. This will enable researchers to obtain high-purity material for detailed biological and pharmacological investigations, potentially leading to new therapeutic applications. The provided workflow and parameters can be adapted and optimized for specific laboratory conditions to achieve the desired purity and yield.

References

- 1. worldscientific.com [worldscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. worldscientific.com [worldscientific.com]

- 4. gxsf.magtech.com.cn [gxsf.magtech.com.cn]

- 5. The phytochemicals and health benefits of Cyclocarya paliurus (Batalin) Iljinskaja - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

Application of Cyclocarioside F in Cancer Cell Line Studies: A Focus on HeLa and MCF-7

A comprehensive review of existing literature reveals a notable absence of specific studies on the application of Cyclocarioside F on HeLa (human cervical cancer) and MCF-7 (human breast cancer) cell lines. While research has highlighted the cytotoxic potential of this compound, a dammarane triterpenoid saponin isolated from Cyclocarya paliurus, the specific cell lines against which it has been tested are not consistently detailed in accessible publications.

One study reports that Cypaliuruside F, an alternative name for this compound, demonstrated modest cytotoxic activities in vitro against a selection of human cancer cell lines, with IC50 values ranging from 4.61 ± 0.13 to 15.23 ± 3.88 μM. However, the specific identities of these cell lines are not provided.

In contrast, detailed research is available regarding the effects of this compound on the human hepatocellular carcinoma cell line, HepG2. These studies provide valuable insights into the potential mechanisms of action of this compound, which may be applicable to other cancer cell types. Research indicates that this compound inhibits the proliferation of HepG2 cells by inducing apoptosis and causing cell cycle arrest.

Given the lack of specific data for HeLa and MCF-7 cells, the following sections will utilize the available information on HepG2 cells as a representative example to delineate the application of this compound in cancer cell line research. This includes summarizing the quantitative data, providing detailed experimental protocols, and visualizing the proposed signaling pathways.

Quantitative Data Summary for this compound on HepG2 Cells

The following table summarizes the reported cytotoxic and apoptotic effects of this compound on the HepG2 cancer cell line.

| Parameter | Value/Effect | Cell Line | Reference |

| Cytotoxicity (IC50) | Not explicitly stated in µM, but shown to inhibit proliferation dose-dependently. | HepG2 | [1][2] |

| Apoptosis Induction | Induces apoptosis. | HepG2 | [1][2] |

| Cell Cycle Arrest | Induces cell cycle arrest. | HepG2 | [1][2] |

| Protein Expression | - Inhibits the expression of mTOR, STAT3, and Bcl-2.- Activates the expression of Bax. | HepG2 | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments based on studies of this compound on HepG2 cells, which can be adapted for use with other cancer cell lines such as HeLa and MCF-7 with appropriate optimization.

1. Cell Culture and Drug Treatment

-

Cell Lines: HeLa (ATCC® CCL-2™) or MCF-7 (ATCC® HTB-22™) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

2. Cell Viability Assay (MTT Assay)

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

3. Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) is quantified.

4. Western Blot Analysis

-

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., mTOR, STAT3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The relative protein expression levels are quantified by densitometry and normalized to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in cancer cells and a general experimental workflow.

References